

Comprehensive Guide: Storage, Stability, and Handling of 4-Acetylphenyl Methylcarbamate

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Compound of Interest

Compound Name: 4-Acetylphenyl methylcarbamate

CAS No.: 1135-43-9

Cat. No.: B074420

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Executive Summary & Chemical Profile[1][2]

4-Acetylphenyl methylcarbamate (CAS: 1135-43-9) is a carbamate ester structurally composed of a 4-acetylphenol core derivatized with a methylcarbamate moiety.[1] It is frequently utilized as a reference standard in pharmaceutical impurity profiling (specifically related to paracetamol and acetophenone derivatives) and as an intermediate in agrochemical synthesis.

The stability of this compound is governed by the lability of the carbamate linkage (

). While kinetically stable in neutral, anhydrous environments, it exhibits significant sensitivity to hydrolytic cleavage under alkaline conditions and photochemical degradation due to the aromatic ketone (acetophenone) chromophore.

Chemical Identity Table

Property	Specification
IUPAC Name	(4-acetylphenyl) N-methylcarbamate
CAS Number	1135-43-9
Molecular Formula	
Molecular Weight	193.20 g/mol
Solubility	Soluble in DMSO, Acetonitrile, Methanol, Ethyl Acetate. Slightly soluble in water.[2][3]
pKa	~13.3 (Amide N-H), degradation product (Phenol) pKa ~9.9

Stability Mechanisms & Degradation Pathways

Understanding the "Why" behind storage protocols requires analyzing the molecular vulnerabilities of the compound.

Hydrolytic Degradation (pH-Dependent)

The primary stability risk is hydrolysis. The carbamate ester bond is susceptible to nucleophilic attack by hydroxide ions (

).

- Mechanism: In alkaline media (), the reaction typically proceeds via an mechanism or direct nucleophilic attack, liberating 4-acetylphenol and methylamine (via an unstable carbamic acid intermediate).
- Acidic Conditions: The compound is relatively stable in acidic media (), though prolonged exposure to strong acids at elevated temperatures will eventually hydrolyze the ester.

Photochemical Degradation

The acetyl (ketone) group attached to the aromatic ring acts as a chromophore capable of absorbing UV light (absorbance max ~270-280 nm).

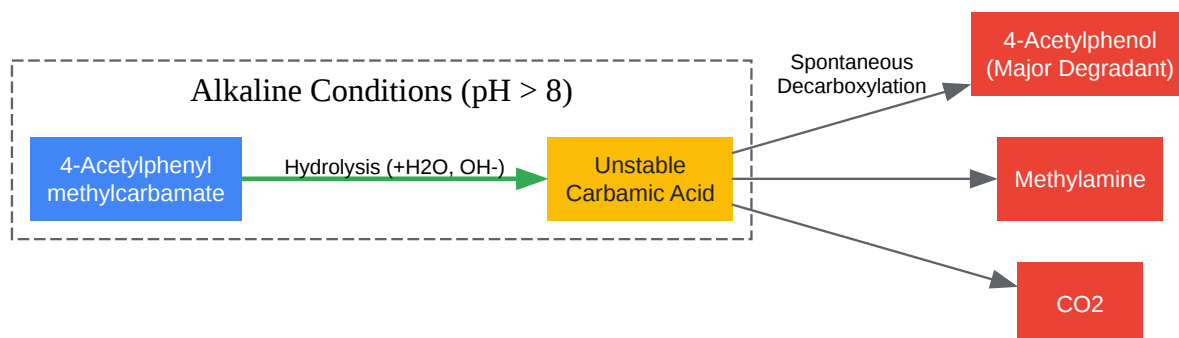
- Risk: Exposure to UV/VIS light can induce Norrish Type I or II cleavage reactions or free-radical formation, leading to complex polymerization or oxidation products. Light protection is mandatory.

Thermal Stability

Solid-state stability is high (Melting point 143-146°C), but in solution, thermal energy accelerates hydrolysis according to the Arrhenius equation.

Visualization: Degradation Pathway

The following diagram illustrates the primary hydrolytic breakdown, which must be monitored during stability testing.



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Figure 1: Primary hydrolytic degradation pathway of **4-Acetylphenyl methylcarbamate** yielding 4-acetylphenol.

Storage & Handling Protocols

Solid State Storage

- Temperature: Store at 2°C to 8°C for routine use. For long-term archiving (>1 year), store at -20°C.

- Atmosphere: Hygroscopic potential is low, but moisture promotes surface hydrolysis. Store under inert gas (Argon or Nitrogen) if the seal is broken.
- Container: Amber glass vials with PTFE-lined caps to prevent photolysis and solvent leaching.

Solution Preparation & Storage

Critical Rule: Never store "working" aqueous dilutions. Prepare them fresh. Only store high-concentration "stock" solutions in organic solvents.

Protocol: Preparation of Master Stock (10 mM)

- Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Anhydrous Acetonitrile.
 - Rationale: DMSO prevents hydrolysis (aprotic) and solubilizes the compound effectively. Methanol is acceptable but can undergo transesterification over very long periods.
- Weighing: Weigh ~19.3 mg of **4-Acetylphenyl methylcarbamate** into a tared amber vial.
- Dissolution: Add 10.0 mL of solvent. Vortex for 30 seconds.
- Storage: Aliquot into smaller amber vials (e.g., 500 μ L) to avoid freeze-thaw cycles. Store at -20°C.
 - Stability:^[2]^[3]^[4] Stable for 6-12 months in DMSO at -20°C.

Analytical Method: Stability-Indicating HPLC

To validate the integrity of your solutions, use the following Reverse-Phase HPLC method. This method separates the parent carbamate from its primary degradation product (4-acetylphenol).

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A	Water + 0.1% Formic Acid (or Phosphoric Acid)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 10% B (Isocratic) 2-15 min: 10% 90% B (Linear) 15-18 min: 90% B (Wash) 18.1 min: 10% B (Re-equilibrate)
Detection	UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl)
Injection Vol	5 - 10 µL
Retention Times (Approx)	4-Acetylphenol: ~5-6 min (More polar) 4-Acetylphenyl methylcarbamate: ~9-10 min

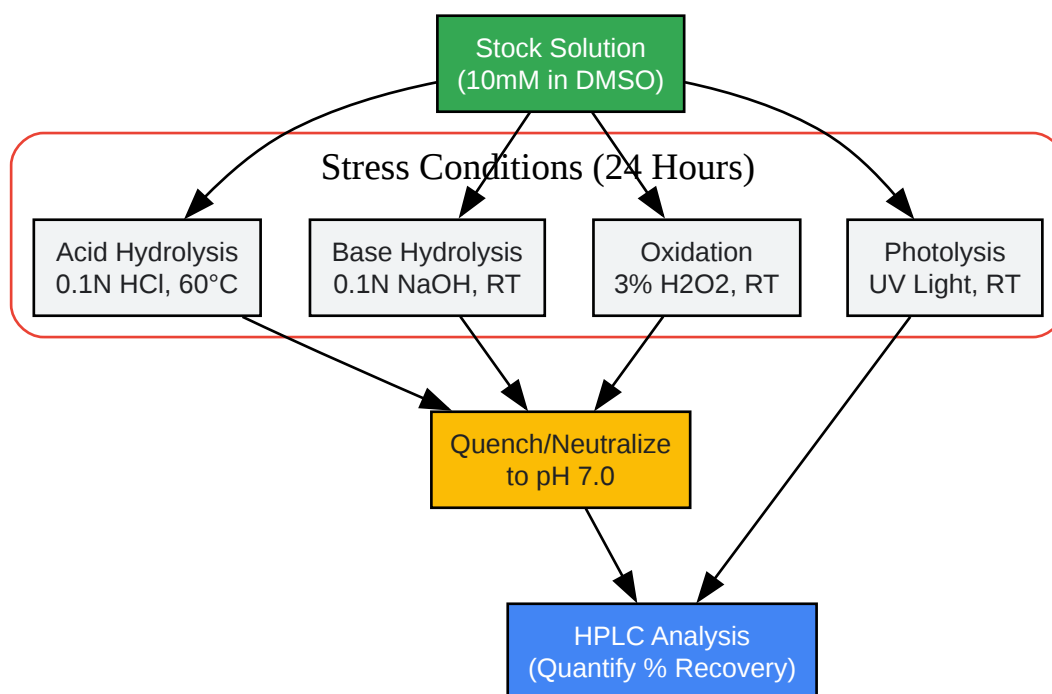
Scientific Validation:

- **Self-Check:** Inject a standard of 4-acetylphenol (commercially available) to confirm the retention time of the breakdown product. If your "pure" carbamate peak shows a shoulder or a small peak at the phenol retention time, degradation has occurred.

Protocol: Forced Degradation Study (Stress Testing)

Use this protocol to empirically determine the stability limits in your specific experimental matrix.

Workflow Diagram



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Figure 2: Workflow for forced degradation assessment.

Step-by-Step Procedure

- Preparation: Dilute the 10 mM stock to a working concentration of 100 μ M using the stress media (HCl, NaOH, or Water).
- Incubation:
 - Acid: 0.1 M HCl at 60°C for 4 hours.
 - Base: 0.1 M NaOH at Room Temperature for 1 hour (Expect rapid degradation).
 - Control: Water/Buffer pH 7.0 at Room Temperature.
- Quenching: Immediately neutralize acid/base samples to pH 7.0 using the opposing reagent (e.g., add equal volume of 0.1 M NaOH to the HCl sample).
- Analysis: Inject onto HPLC.

- Calculation:

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